2-(Benzyloxy)-5-bromobenzaldehyde
Overview
Description
2-(Benzyloxy)-5-bromobenzaldehyde, also known as 2-benzyloxy-5-bromobenzaldehyde, is an organobromine compound derived from benzaldehyde and bromobenzene. It is a colorless solid that has a faint, sweet odor and is insoluble in water. It is commonly used in the synthesis of organic compounds, as a catalyst in chemical reactions, and in the production of pharmaceuticals and other chemicals.
Scientific Research Applications
Synthesis of Substituted 2-Bromobenzaldehydes : Using palladium-catalyzed ortho-bromination, substituted 2-bromobenzaldehydes, including 2-(Benzyloxy)-5-bromobenzaldehyde, have been synthesized from benzaldehydes. This method involves O-Methyloxime as a directing group and has been effective in producing good overall yields (Dubost et al., 2011).
Synthetic Applications in Palladium-Catalyzed Cross-Coupling : 2-Bromobenzaldehydes have been utilized extensively in palladium-catalyzed cross-coupling reactions for constructing compounds with potential biological, medicinal, and material applications. This review emphasizes the advancements in bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).
Synthesis of 1-Aryl-1H-Indazoles : 2-Bromobenzaldehydes, including this compound, have been used in palladium-catalyzed reactions with arylhydrazines to produce 1-aryl-1H-indazoles, which are valuable in medicinal chemistry (Cho et al., 2004).
Conversion into Other Organic Compounds : Research has shown that bromination of certain hydroxybenzaldehydes can yield 2-bromo-3-hydroxybenzaldehyde, which can then be converted into other complex organic structures like 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene (Otterlo et al., 2004).
Hydroxylation of Bromobenzaldehydes : A method for converting bromobenzaldehydes to hydroxybenzaldehydes has been developed, indicating the potential for creating a variety of derivatives from 2-bromobenzaldehydes (Sinhababu & Borchardt, 1983).
Antagonists in Drug Discovery : The guanylhydrazone of 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde was identified as a CCR5 receptor antagonist, indicating the potential use of similar compounds in drug discovery and pharmacology (Wei et al., 2007).
Synthesis of Other Compounds : Additional research has shown the use of 2-bromobenzaldehydes in the synthesis of various compounds like 3-(alkylamino)isoindolin-1-ones, isoindolinones, and pyrimidine- and quinazoline-fused benzimidazole-4,7-diones (Cho et al., 1997; Kim, Dao, & Cho, 2018; Cho et al., 1997).
Properties
IUPAC Name |
5-bromo-2-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYOEDGDQBDZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352692 | |
Record name | 2-(benzyloxy)-5-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121124-94-5 | |
Record name | 2-(benzyloxy)-5-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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